2-Hydroxypropyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYRDAWUOAHQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041229 | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37086-84-3 | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37086-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037086843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDIOL, 1-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K90ZQ89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxypropyl benzoate chemical properties and structure

An In-depth Technical Guide to 2-Hydroxypropyl benzoate: Chemical Properties, Structure, and Applications

Introduction

This compound is an organic compound classified as a benzoate ester. It is formed by the esterification of benzoic acid and propylene glycol. Its molecular structure, which incorporates both a hydroxyl group and an ester linkage, imparts a unique combination of chemical properties that make it a valuable compound in various industrial and research settings. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure.

Nomenclature and Identifiers

-

IUPAC Name : this compound[1]

-

Synonyms : Propylene glycol monobenzoate, 1,2-Propane glycol monobenzoate, 2-Hydroxy-2-methylethyl benzoate[1]

Molecular Structure

This compound consists of a central benzoate group attached to a 2-hydroxypropyl moiety. The structure features a chiral center at the second carbon of the propyl chain, meaning it can exist as two distinct enantiomers: (R)-2-hydroxypropyl benzoate and (S)-2-hydroxypropyl benzoate.[4] The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which influences its solubility and physical properties.[4]

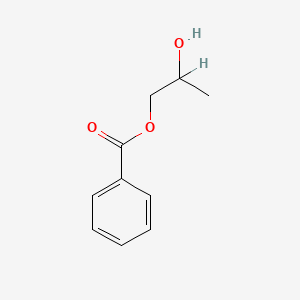

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application.

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | [2][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |

| Physical State | Liquid (estimated) | |

| Crystal Density | 1.28 ± 0.05 g/cm³ | [4] |

| Purity (Industrial) | 95-98% | [4] |

| Canonical SMILES | CC(COC(=O)C1=CC=CC=C1)O | [1] |

| InChI Key | SCYRDAWUOAHQIE-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (ortho) | 8.00 - 8.10 | Doublet | 2H | 7 - 8 |

| Aromatic (meta/para) | 7.40 - 7.60 | Multiplet | 3H | 7 - 8 |

| OCH₂ (ester) | 4.20 - 4.50 | Multiplet | 2H | 5 - 7 |

| CHOH | Not specified | Multiplet | 1H | Not specified |

| CH₃ | Not specified | Doublet | 3H | Not specified |

| Table data sourced from Smolecule.[4] |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the following characteristic absorption peaks are expected:

-

O-H Stretch : A broad peak in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic) : Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Peaks appear just below 3000 cm⁻¹.

-

C=O Stretch (Ester) : A strong, sharp peak around 1720-1700 cm⁻¹. This is one of the most prominent signals in the spectrum.

-

C-O Stretch (Ester) : Peaks in the 1300-1000 cm⁻¹ region.

-

C=C Stretch (Aromatic) : Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of the propyl group and cleavage at the ester linkage, leading to characteristic fragments such as the benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the benzoic acid ion (C₆H₅COOH⁺) at m/z = 122.

Synthesis and Manufacturing

The primary industrial method for synthesizing this compound is through the Fischer-Speier esterification reaction.

Reaction Mechanism and Conditions

This acid-catalyzed esterification involves the reaction of benzoic acid with propylene glycol (2-hydroxypropanol).[4]

-

Protonation : The carbonyl oxygen of benzoic acid is protonated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), making the carbonyl carbon more electrophilic.[4]

-

Nucleophilic Attack : The primary hydroxyl group of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the benzoic acid moiety, forming a good leaving group (water).

-

Elimination : A molecule of water is eliminated, and the carbonyl group is reformed by deprotonation, yielding the final ester product, this compound.

The reaction is typically carried out at temperatures between 60-120°C for 2-8 hours to achieve high conversion rates (80-95%).[4]

Caption: General workflow for the synthesis of this compound.

Purification

Post-reaction, the crude product mixture contains unreacted starting materials, the catalyst, water, and the final ester. Purification is critical to meet industrial quality standards of 95-98% purity.[4] Standard purification strategies include:

-

Neutralization : Washing with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted benzoic acid.

-

Water Washing : To remove any remaining salts and water-soluble impurities.

-

Distillation : To separate the final product from any remaining propylene glycol and other volatile impurities.[4]

Applications and Industrial Relevance

The dual functionality of this compound, possessing both an ester and an alcohol group, allows for its use in a range of applications.[4]

-

Cosmetics and Pharmaceuticals : It is utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties.[4] Its structure allows it to interact with microbial membranes, inhibiting their growth.[4]

-

Chemical Intermediate : It serves as a building block in the synthesis of other organic compounds, such as certain types of polyesters.[4]

-

Excipient Development : this compound can be a precursor for molecules like Hydroxypropyl-β-cyclodextrin (HPβCD), a cyclic oligosaccharide used in pharmaceuticals to enhance the solubility and bioavailability of poorly soluble drugs.[4]

-

Analytical Standard : Due to its stability and well-defined properties, it can be used as a reference standard for analytical method development and quality control applications in drug development.[2]

Safety and Toxicology

While comprehensive toxicological data for this compound is not extensively detailed in readily available literature, standard laboratory precautions should be observed when handling the compound. Based on data for structurally related compounds like propyl benzoate, it may cause skin and eye irritation. Users should handle the chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is mandatory.

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of useful properties. Its synthesis via Fischer esterification is a robust and scalable process. The compound's primary applications as a preservative and chemical intermediate are driven by its unique molecular structure, which includes both a benzoate ester and a secondary alcohol. As research continues, new applications for this compound may emerge, particularly in the fields of materials science and pharmaceutical formulation.

References

- Smolecule. (n.d.). Buy this compound | 37086-84-3.

- Axios Research. (n.d.). This compound - CAS - 37086-84-3.

- ChemicalBook. (2024). This compound | 37086-84-3.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 37086-84-3.

- Alfa Chemistry. (n.d.). CAS 37086-84-3 this compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Propyl benzoate.

Sources

(R)-2-Hydroxypropyl benzoate vs (S)-2-Hydroxypropyl benzoate

An In-Depth Technical Guide to the Stereoisomers of 2-Hydroxypropyl Benzoate: (R) vs. (S) Enantiomers

Authored by: A Senior Application Scientist

Abstract

Chirality is a fundamental concept in chemistry with profound implications in pharmacology, materials science, and beyond. The spatial arrangement of atoms can dramatically alter a molecule's interaction with other chiral entities, such as biological receptors or polarized light. This guide provides a detailed technical exploration of the enantiomers of this compound: (R)-2-hydroxypropyl benzoate and (S)-2-hydroxypropyl benzoate. We will delve into their structural and physicochemical properties, stereoselective synthesis, analytical separation, and potential differential applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these specific chiral compounds.

Introduction to Chirality and this compound

This compound is a chemical compound that exists as a pair of enantiomers due to the presence of a chiral center at the second carbon of the propyl group. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. This seemingly subtle difference in three-dimensional structure can lead to significant variations in their biological and chemical properties.

The (R) and (S) nomenclature, derived from the Cahn-Ingold-Prelog priority rules, provides an unambiguous way to describe the absolute configuration of each enantiomer. The different spatial arrangements of the hydroxyl and phenylmethyl groups around the chiral carbon dictate how these molecules interact with their environment.

Below is a diagram illustrating the relationship between the two enantiomers.

Caption: Enantiomeric relationship of (R) and (S)-2-hydroxypropyl benzoate.

Physicochemical Properties of (R)- and (S)-2-Hydroxypropyl Benzoate

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). It is important to note that the (R)/(S) designation does not directly correlate with the (+)/(-) optical rotation.

| Property | (R)-2-Hydroxypropyl Benzoate | (S)-2-Hydroxypropyl Benzoate | Racemic Mixture (±) |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid | Likely a colorless liquid or low-melting solid | Colorless liquid or low-melting solid |

| Optical Rotation | Specific rotation value ([α]D) would be equal in magnitude but opposite in sign to the (S)-enantiomer. | Specific rotation value ([α]D) would be equal in magnitude but opposite in sign to the (R)-enantiomer. | 0° |

| Melting Point | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | May differ from pure enantiomers |

| Boiling Point | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | Identical to pure enantiomers |

| Solubility | Identical in achiral solvents | Identical in achiral solvents | Identical in achiral solvents |

Stereoselective Synthesis

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

This classic approach involves synthesizing the racemic mixture of this compound and then separating the two enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Esterification: React racemic 1,2-propanediol with benzoyl chloride in the presence of a base (e.g., pyridine) to form racemic this compound.

-

Reaction with Chiral Acid: React the racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) to form a mixture of diastereomeric esters.

-

Fractional Crystallization: Exploit the different solubilities of the two diastereomers to selectively crystallize one from a suitable solvent.

-

Hydrolysis: Hydrolyze the separated diastereomeric ester to yield the enantiomerically pure this compound.

Caption: Workflow for chiral resolution via diastereomer formation.

Asymmetric Synthesis

A more modern and efficient approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. For this compound, this could involve the enantioselective opening of a terminal epoxide.

Experimental Protocol: Kinetic Resolution via Epoxide Opening

-

Starting Material: Begin with racemic propylene oxide.

-

Catalyst System: Employ a chiral catalyst, such as a Jacobsen's catalyst (chiral salen-manganese complex).

-

Nucleophilic Attack: Introduce benzoic acid as the nucleophile. The chiral catalyst will facilitate the preferential reaction of one enantiomer of the propylene oxide.

-

Work-up and Purification: The reaction will yield one enantiomer of this compound and the unreacted enantiomer of propylene oxide. The desired product can then be isolated and purified using standard chromatographic techniques.

Caption: Asymmetric synthesis via kinetic resolution of a racemic epoxide.

Analytical Techniques for Enantiomeric Discrimination

Distinguishing between and quantifying the (R) and (S) enantiomers is crucial for quality control and research purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus, separation.

Typical Chiral HPLC Method Parameters:

-

Column: A column with a chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of hexane and isopropanol is common. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzoate chromophore absorbs (e.g., 230 nm).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. This technique is excellent for determining the enantiomeric excess (ee) of a sample.

Potential Applications and Stereochemical Considerations

While the racemic mixture of this compound may find use in applications where chirality is not a critical factor (e.g., as a solvent or plasticizer), the enantiomerically pure forms are of greater interest in fields where stereospecific interactions are paramount.

Pharmacology and Drug Development

If this compound were to be developed as a pharmaceutical agent or used as a chiral building block in drug synthesis, the biological activity of the two enantiomers would need to be carefully evaluated. It is highly probable that one enantiomer (the eutomer) would exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even responsible for undesirable side effects. This principle, known as eudismic ratio, is a cornerstone of modern drug design.

Flavor and Fragrance Industry

The human olfactory and gustatory receptors are chiral. Consequently, enantiomers can have distinctly different smells and tastes. For example, (R)-(-)-carvone smells like spearmint, while (S)-(+)-carvone smells like caraway. It is plausible that (R)- and (S)-2-hydroxypropyl benzoate could also possess different sensory profiles, making one more desirable than the other for specific applications in the food and perfume industries.

Polymer Science

Chiral monomers can be used to create polymers with unique helical structures and optical properties. The stereochemistry of the monomer unit, such as (R)- or (S)-2-hydroxypropyl benzoate, would directly influence the resulting polymer's morphology and its potential applications in areas like chiral separations or as advanced optical materials.

Conclusion

The study of (R)- and (S)-2-hydroxypropyl benzoate serves as an excellent case study in the importance of stereochemistry. While sharing the same chemical formula and connectivity, these enantiomers are distinct chemical entities with potentially different biological and chemical behaviors. The ability to synthesize and analyze them in their enantiomerically pure forms is essential for unlocking their full potential in various scientific and industrial fields. Further research into the specific properties and applications of each enantiomer is warranted to fully elucidate their unique characteristics.

References

Due to the specific and non-commodity nature of the individual enantiomers of this compound, publicly available, in-depth comparative studies are limited. The principles and protocols described in this guide are based on established methodologies in stereochemistry and are supported by the general chemical literature. For further reading on the foundational concepts, the following types of resources are recommended:

- Title: "Stereoselective Synthesis: A Practical Approach" Source: Academic Press URL: (A representative example would be a textbook on asymmetric synthesis, which can be found in university libraries or through scientific publishers.)

- Title: "Chiral Separations by High-Performance Liquid Chromatography" Source: Journal of Chromatographic Science URL: (A representative review article on this topic can be found in journals

- Title: "The Importance of Chirality in Drug Development" Source: Nature Reviews Drug Discovery URL: (Leading scientific journals regularly publish reviews on this topic.)

An In-depth Technical Guide to 2-Hydroxypropyl Benzoate (CAS 37086-84-3)

This guide provides a comprehensive technical overview of 2-Hydroxypropyl benzoate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical and physical properties, synthesis, analytical methodologies, applications, and safety considerations, with a focus on the scientific rationale behind its use and evaluation.

Introduction and Molecular Profile

This compound (HPB), identified by CAS number 37086-84-3, is a benzoate ester of propylene glycol.[1][2] Its chemical structure, featuring a benzoate group attached to a 2-hydroxypropyl moiety, bestows upon it a unique combination of properties that are valuable across various scientific and industrial domains.[1] The presence of a hydroxyl group and an ester linkage allows for a balance of hydrophilic and lipophilic characteristics, influencing its solubility, reactivity, and biological interactions.[2]

First synthesized in the latter half of the 20th century, HPB emerged from research aimed at developing ester-based preservatives with enhanced solubility profiles.[2] Its utility in stabilizing pharmaceutical formulations was recognized in patent filings during the 1990s, marking its entry into industrial applications.[2]

Molecular Structure and Physicochemical Properties

The IUPAC name for this compound is [(2R)-2-hydroxypropyl] benzoate, which reflects its stereochemistry.[2] The molecule possesses a chiral center at the second carbon of the propyl chain, leading to the existence of (R)- and (S)-enantiomers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37086-84-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 295.2°C at 760 mmHg | [3] |

| Density | 1.138 g/cm³ | [3] |

| Flash Point | 125.1°C | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through Fischer esterification. This well-established method involves the acid-catalyzed reaction of benzoic acid with 1,2-propanediol (propylene glycol).

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The hydroxyl group of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, this compound.

Caption: Fischer Esterification of Benzoic Acid and 1,2-Propanediol.

Industrial Production Considerations

For large-scale production, reaction conditions are optimized to maximize yield and purity. Typical parameters include:

-

Catalyst Concentration: 1-5 mol% of a strong acid catalyst relative to the carboxylic acid.[1]

-

Temperature: Reaction temperatures generally range from 60-120°C.[1]

-

Reaction Time: Typically 2-8 hours are required to achieve conversions of 80-95%.[1]

-

Purification: Post-reaction, the product is purified to remove unreacted starting materials, the catalyst, and byproducts. This often involves neutralization, washing, and distillation. Industrial-grade this compound typically has a purity of 95-98%.[1]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of this compound.

Chromatographic Methods

-

Gas Chromatography (GC): GC is suitable for assessing purity and identifying volatile impurities. A capillary column with a non-polar or moderately polar stationary phase is typically used.[3] The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoate ring, as well as signals for the methine, methylene, and methyl protons of the 2-hydroxypropyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group and a broad O-H stretch from the hydroxyl group.[1]

Applications in Research and Development

The dual functionality of this compound as both an ester and an alcohol makes it a versatile compound in various applications.[2]

Pharmaceutical Formulations

-

Excipient and Solubilizing Agent: The unique solubility characteristics of HPB make it a potential excipient in drug formulations.[1] Its ability to interact with both hydrophobic and hydrophilic molecules can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Preservative: this compound exhibits antimicrobial properties, making it an effective preservative in cosmetic and potentially pharmaceutical formulations.[1]

Antimicrobial Mechanism of Action

The antimicrobial activity of benzoates is generally attributed to their ability to disrupt the integrity of microbial cell membranes.[1][5] The lipophilic benzoate portion of the molecule can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability.[6] This disruption can interfere with essential cellular processes such as nutrient transport and energy production, ultimately inhibiting microbial growth.[5][6] The presence of the hydroxyl group in HPB may enhance its water solubility, allowing for effective concentrations to be achieved in aqueous formulations, while the overall molecule retains sufficient lipophilicity to interact with microbial membranes.[2] Studies on other benzoates have also suggested that they can inhibit certain cellular enzymes, further contributing to their antimicrobial effect.[7]

Chemical Intermediate

This compound can serve as a building block in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the creation of certain types of polyesters.[1]

Safety and Toxicology

A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. However, the safety of benzoates, in general, has been reviewed by regulatory bodies.

-

Metabolism and Excretion: It is anticipated that this compound would be hydrolyzed in the body to benzoic acid and 1,2-propanediol. Benzoic acid is then conjugated with glycine in the liver to form hippuric acid, which is rapidly excreted in the urine.[8][9] 1,2-propanediol is metabolized to lactic and pyruvic acids and enters intermediary metabolism.

-

Irritation and Sensitization: Benzoic acid can be a mild skin irritant.[10] The potential for skin irritation or sensitization with this compound would need to be evaluated for specific applications, particularly in topical formulations. Some acrylates with a similar hydroxypropyl structure have been shown to be skin sensitizers, though HPB is not an acrylate.[11][12]

Regulatory and Handling Considerations

The regulatory status of this compound can vary by region and intended use.

-

Cosmetics: Benzoates are widely used as preservatives in cosmetics.[13][14][15][16] The concentration of use is typically restricted.

-

Pharmaceuticals: If used as an excipient in a pharmaceutical product, it would be subject to the regulations governing pharmaceutical ingredients in the respective jurisdiction.

-

Handling: Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Future Perspectives

This compound is a compound with established utility and potential for further applications. Future research could focus on:

-

Detailed Pharmacokinetic and Toxicological Profiling: To support its broader use in pharmaceutical applications, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are warranted.

-

Enantiomer-Specific Activity: Investigating the biological activities of the individual (R)- and (S)-enantiomers could reveal stereospecific effects and lead to more targeted applications.

-

Advanced Formulation Development: Exploring its use in novel drug delivery systems, such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS), could enhance the bioavailability of poorly soluble drugs.

References

-

Ariga, T., & Tsuchihashi, N. (Year). Inclusion complexation of p-hydroxybenzoic acid esters with 2-hydroxypropyl-beta-cyclodextrins. On changes in solubility and antimicrobial activity. Yakugaku Zasshi, Volume(Issue), Pages. [Link]

- Smolecule. (n.d.). Buy this compound | 37086-84-3.

-

Kubota, K., & Ishizaki, T. (1991). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology, 41(4), 363–368. [Link]

-

NIOSH. (2017). NIOSH Skin Notation Profiles 2-Hydroxypropyl acrylate (HPA). Centers for Disease Control and Prevention. [Link]

-

Fadilah, F., Andrajati, R., Arsianti, A., Paramita, R. I., & Erlina, L. (2018). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Cancer Chemoprevention, 9(1), 23. [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2006). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PDA Journal of Pharmaceutical Science and Technology, 60(4), 235–242. [Link]

- Smolecule. (n.d.). Buy this compound | 37086-84-3.

-

Carmona, M., Zafra, A., & Luque de Castro, M. D. (2005). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 280(48), 40174–40183. [Link]

-

C&K Testing. (2025, July 16). Global Cosmetics Regulatory Updates - Vol.28 (June 2025). [Link]

-

Ortiz-Boyer, F., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1297-1303. [Link]

-

Grigsby, J. J., & Taylor, M. G. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 6(41), 27218–27228. [Link]

-

Suzuki, H., & Sugiyama, Y. (2022). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 14(3), 536. [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP OPINION ON Benzoic Acid and Sodium Benzoate. [Link]

-

De Villiers, M. M., & van der Watt, J. G. (2006). Formulation development and stability studies of aqueous metronidazole benzoate suspensions containing various suspending agents. Drug Development and Industrial Pharmacy, 32(9), 1133–1139. [Link]

-

Pasupuleti, V. R., Sammugam, L., Ramesh, N., & Gan, S. H. (2017). In vitro and in vivo models to study the biological and pharmacological properties of queen bee acid (QBA, 10-hydroxy-2-decenoic acid): A systematic review. Journal of Apicultural Research, 56(5), 578–592. [Link]

-

Thackaberry, E. A., Kopytek, S., Sherratt, P., Trouba, K., & McIntyre, B. (2010). Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies. Toxicological Sciences, 117(2), 485–492. [Link]

-

Smiles, S., & Taylor, W. (1921). Comparison of product safety data sheet ingredient lists with skin irritants and sensitizers present in a convenience sample of light-curing resins used in additive manufacturing. Journal of the Chemical Society, Transactions, 119, 1791–1799. [Link]

-

Baker Botts L.L.P. (2025, November 13). Cosmetics Industry Regulatory Challenges Accelerate. JDSupra. [Link]

-

Vignaduzzo, S. E., & Kaufman, T. S. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Current Pharmaceutical Analysis, 9(3), 213–242. [Link]

-

da Silva, A. C. G., de Almeida, A. A. C., de Oliveira, R. B., de Carvalho, R. B. F., de Freitas, R. M., & de Almeida, R. N. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

-

King & Spalding. (2023, January 9). Nearly a Century in the Making: Congress Modernizes FDA's Regulation of Cosmetics. [Link]

-

Igarashi, T., & Sugiyama, Y. (1998). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(3), G492–G501. [Link]

-

Alvarez-Martinez, E., & Rodriguez, M. C. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 28(11), 4381. [Link]

-

da Silva, A. C. G., de Almeida, A. A. C., de Oliveira, R. B., de Carvalho, R. B. F., de Freitas, R. M., & de Almeida, R. N. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2017). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Journal of Young Pharmacists, 9(3), 323–332. [Link]

-

Wang, Y., Zhang, J., & Sun, W. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 13. [Link]

-

Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Dagli, M. L. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Food and Chemical Toxicology, 188, 114589. [Link]

-

Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663. [Link]

-

Lin, S.-K., Tsai, G. E., & SyneuRx International (Taiwan) Corporation. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. Clinical Therapeutics, 44(10), 1393–1403. [Link]

-

Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Dagli, M. L. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-, 2-methylbutyl ester, CAS Registry Number 51115-63-0. Food and Chemical Toxicology, 182, 114170. [Link]

-

The Toxicology Forum. (2023, January 9). In the news – Modernization of Cosmetics Regulation Act Passes. [Link]

-

KEGG. (n.d.). Benzoate degradation - Reference pathway. [Link]

-

Patel, R., & Patel, M. (2017). Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. International Journal of Pharmaceutical Sciences and Research, 8(8), 3354-3361. [Link]

-

Gescher, J., & Fuchs, G. (2004). Overview of established degradation routes for benzoate that operate under oxic (A) or anoxic (B) conditions. ResearchGate. [Link]

-

H&M Group. (2024). H&M GROUP CHEMICAL RESTRICTIONS 2024. [Link]

-

Li, Y., Wang, Y., & Liu, G. (2023). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Membranes, 13(10), 856. [Link]

Sources

- 1. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Buy this compound | 37086-84-3 [smolecule.com]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. cdc.gov [cdc.gov]

- 12. Comparison of product safety data sheet ingredient lists with skin irritants and sensitizers present in a convenience sample of light-curing resins used in additive manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global Cosmetics Regulatory Updates - Vol.28 (June 2025) - Industry News - C&K Testing [cirs-ck.com]

- 14. Cosmetics Industry Regulatory Challenges Accelerate | Baker Botts L.L.P. - JDSupra [jdsupra.com]

- 15. In the news – Modernization of Cosmetics Regulation Act Passes - Center for Research on Ingredient Safety [cris.msu.edu]

- 16. hmgroup.com [hmgroup.com]

Spectroscopic Analysis of 2-Hydroxypropyl Benzoate: A Comprehensive Technical Guide

Introduction

2-Hydroxypropyl benzoate is a benzoate ester of propylene glycol, a compound with potential applications in the pharmaceutical, cosmetic, and polymer industries. Its chemical structure, consisting of a benzoate group attached to a hydroxypropyl chain, imparts a combination of aromatic and aliphatic characteristics, influencing its physical, chemical, and biological properties. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring quality control in its synthesis and formulation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the 2-hydroxypropyl chain.

Expected ¹H-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | Doublet (d) | 2H | Aromatic (ortho-protons to C=O) |

| ~ 7.55 | Triplet (t) | 1H | Aromatic (para-proton to C=O) |

| ~ 7.45 | Triplet (t) | 2H | Aromatic (meta-protons to C=O) |

| ~ 4.30 - 4.10 | Multiplet (m) | 2H | -O-CH₂- |

| ~ 4.05 | Multiplet (m) | 1H | -CH(OH)- |

| ~ 2.50 | Singlet (s) | 1H | -OH |

| ~ 1.25 | Doublet (d) | 3H | -CH₃ |

Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group. The ortho-protons (closest to the carbonyl group) are expected to be the most deshielded, appearing as a doublet around 8.05 ppm. The meta- and para-protons will resonate at slightly higher fields, appearing as triplets around 7.45 and 7.55 ppm, respectively.

-

Aliphatic Region (δ 1.0-4.5 ppm): The protons of the 2-hydroxypropyl group will appear in the upfield region.

-

The methylene protons (-O-CH₂-) adjacent to the ester oxygen are deshielded and are expected to appear as a multiplet in the range of 4.10-4.30 ppm.

-

The methine proton (-CH(OH)-) is attached to a carbon bearing a hydroxyl group and will also be deshielded, appearing as a multiplet around 4.05 ppm.

-

The methyl protons (-CH₃) are the most shielded and will appear as a doublet around 1.25 ppm, split by the adjacent methine proton.

-

The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent. A typical value would be around 2.50 ppm.

-

Experimental Protocol for ¹H-NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment with a 90° pulse width.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Expected ¹³C-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.5 | C=O (Ester carbonyl) |

| ~ 133.0 | Aromatic (para-C) |

| ~ 130.0 | Aromatic (ipso-C) |

| ~ 129.5 | Aromatic (ortho-C) |

| ~ 128.4 | Aromatic (meta-C) |

| ~ 68.0 | -CH(OH)- |

| ~ 66.5 | -O-CH₂- |

| ~ 19.0 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~166.5 ppm): The ester carbonyl carbon is significantly deshielded and will appear at a low field.

-

Aromatic Carbons (δ 128-133 ppm): The six carbons of the benzene ring will resonate in this region. The ipso-carbon (attached to the carbonyl group) and the para-carbon will have distinct chemical shifts from the ortho- and meta-carbons.

-

Aliphatic Carbons (δ 19-68 ppm):

-

The carbon of the methine group (-CH(OH)-) will be deshielded by the adjacent hydroxyl group and will appear around 68.0 ppm.

-

The methylene carbon (-O-CH₂-) adjacent to the ester oxygen will be deshielded and is expected to resonate around 66.5 ppm.

-

The methyl carbon (-CH₃) is the most shielded and will appear at a high field, around 19.0 ppm.

-

Experimental Protocol for ¹³C-NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H-NMR, typically 20-50 mg of this compound in 0.6 mL of CDCl₃.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Process the data similarly to the ¹H-NMR spectrum.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1720 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1300-1100 | Strong | C-O stretch (ester and alcohol) |

| ~ 710 | Strong | C-H bend (ortho-disubstituted aromatic) |

Interpretation:

-

O-H Stretch (3600-3200 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretches, while those below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

-

C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the ester carbonyl group.

-

C=C Stretches (1600-1450 cm⁻¹): Several weaker bands in this region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

-

C-O Stretches (1300-1100 cm⁻¹): Strong absorptions in this region arise from the C-O stretching vibrations of both the ester and the alcohol functional groups.

-

C-H Bend (~710 cm⁻¹): A strong band in this region is often indicative of the out-of-plane bending of the C-H bonds on the ortho-disubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 122 | [C₆H₅COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 59 | [CH(OH)CH₃]⁺ |

Interpretation of Fragmentation Pattern:

Upon electron ionization, the this compound molecule will form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 180. This molecular ion can then undergo fragmentation.

-

Loss of the Hydroxypropyl Group: A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a prominent peak in the spectrum.

-

McLafferty Rearrangement: A hydrogen atom from the propyl chain can be transferred to the carbonyl oxygen, followed by the cleavage of the C-O bond, resulting in a fragment corresponding to benzoic acid ([C₆H₅COOH]⁺) at m/z 122.

-

Loss of the Carbonyl Group: The benzoyl cation can further fragment by losing a carbonyl group (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

Fragmentation of the Propyl Chain: Cleavage of the C-C bond in the hydroxypropyl side chain can lead to the formation of a fragment at m/z 59, corresponding to [CH(OH)CH₃]⁺.

Fragmentation Pathway Diagram

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set up a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

MS Conditions:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, utilizing ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry. By leveraging established spectroscopic principles and drawing analogies from closely related compounds, we have constructed a detailed interpretation of the key spectral features that are crucial for the structural elucidation and characterization of this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of the molecular properties of this compound and enabling its confident identification and application.

References

-

PubChem. (n.d.). 1-Hydroxyprop-2-yl benzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxypropyl Benzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Hydroxypropyl benzoate (2-HPB) is a benzoate ester of significant interest in the pharmaceutical and cosmetic industries, valued for its properties as a preservative, excipient, and solubilizing agent.[1] A thorough understanding of its solubility in various organic solvents is critical for formulation development, ensuring product stability, efficacy, and manufacturability. This guide addresses a notable gap in publicly available literature: the absence of comprehensive, quantitative solubility data for 2-HPB.

To overcome this, we present a robust theoretical framework centered on the calculation of Hansen Solubility Parameters (HSPs) using the Hoftyzer-Van Krevelen group contribution method. This predictive model allows for a systematic estimation of 2-HPB's affinity for a wide array of organic solvents. Furthermore, this guide provides a complete, self-validating experimental protocol for the definitive determination and quantification of 2-HPB solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Profile of this compound

This compound (CAS: 37086-84-3), also known as propylene glycol monobenzoate, is an organic compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[2][3]

Molecular Structure:

Its structure is characterized by two key functional regions:

-

A non-polar aromatic benzoate group: This lipophilic part of the molecule is responsible for its interactions with non-polar and weakly polar solvents.

-

A polar 2-hydroxypropyl group: This hydrophilic moiety, containing both an ester linkage and a secondary alcohol, confers the ability to engage in polar and hydrogen-bonding interactions.[1] The presence of the hydroxyl (-OH) group is particularly significant, as it can act as both a hydrogen bond donor and acceptor, enhancing its solubility in polar protic solvents compared to non-hydroxylated analogues like propyl benzoate.[1]

This amphiphilic nature—balancing lipophilic and hydrophilic characteristics—is central to its function in diverse applications, from stabilizing cosmetic creams to aiding in topical drug delivery.[1]

The Theoretical Basis of Solubility: Hansen Solubility Parameters (HSP)

To predict the solubility of 2-HPB without direct experimental data, we employ the principle of "like dissolves like," quantified through the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:[4][5]

-

δd (Dispersion): Energy from temporary fluctuating dipoles (van der Waals forces).

-

δp (Polar): Energy from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from electron-exchange interactions, including hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh² [6]

The central concept is that substances with similar (δd, δp, δh) profiles will be miscible. The "distance" (Ra) between two substances (in this case, 2-HPB and a solvent) in the three-dimensional Hansen space is a measure of their dissimilarity. A smaller distance implies a higher affinity and greater likelihood of solubility.[4] The distance is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A lower Ra value suggests better solubility. Generally, a good solvent for a given solute will have a low Ra value.[2]

Predicted Solubility Profile of this compound

Calculation of HSP via Group Contribution Method

Since experimental HSP values for 2-HPB are not available, we can estimate them using a group contribution method. The Hoftyzer-Van Krevelen method is a well-established technique for calculating HSP based on a molecule's constituent functional groups.[2][7] The parameters are calculated using the following equations:

-

δd = Σ Fdi / V

-

δp = (Σ Fpi²)⁰.⁵ / V

-

δh = (Σ Ehi / V)⁰.⁵

Where Fdi, Fpi, and Ehi are the group contributions to the dispersion, polar, and hydrogen bonding cohesive energies, respectively, and V is the molar volume, calculated from group volume contributions (Vi).

The molecular structure of 2-HPB is broken down into its constituent groups as shown in Table 1.

Table 1: Group Contribution Calculation for this compound (2-HPB) HSP

| Group | Number (n) | Vᵢ (cm³/mol) | Fdᵢ (J⁰.⁵cm¹.⁵/mol) | Fpᵢ (J⁰.⁵cm¹.⁵/mol) | Ehᵢ (J/mol) | n·Vᵢ | n·Fdᵢ | n·Fpᵢ² | n·Ehᵢ |

|---|---|---|---|---|---|---|---|---|---|

| -CH₃ | 1 | 33.5 | 420 | 0 | 0 | 33.5 | 420 | 0 | 0 |

| >CH- (aliphatic) | 1 | 13.5 | 140 | 0 | 0 | 13.5 | 140 | 0 | 0 |

| -CH₂- (aliphatic) | 1 | 16.1 | 270 | 0 | 0 | 16.1 | 270 | 0 | 0 |

| -OH (secondary) | 1 | 20.0 | 210 | 500 | 20000 | 20.0 | 210 | 250000 | 20000 |

| -COO- (ester) | 1 | 21.0 | 410 | 700 | 4000 | 21.0 | 410 | 490000 | 4000 |

| =CH- (aromatic) | 5 | 13.15 | 233 | 0 | 0 | 65.75 | 1165 | 0 | 0 |

| >C= (aromatic) | 1 | 8.0 | 190 | 0 | 0 | 8.0 | 190 | 0 | 0 |

| Totals (Σ) | | | | | | 177.85 | 2805 | 740000 | 24000 |

Using the totals from Table 1, the predicted HSP values for 2-HPB are:

-

V = 177.85 cm³/mol

-

δd = 2805 / 177.85 = 15.77 MPa¹/²

-

δp = (√740000) / 177.85 = 860.23 / 177.85 = 4.84 MPa¹/²

-

δh = √(24000 / 177.85) = √134.94 = 11.62 MPa¹/²

Comparative Analysis with Organic Solvents

The calculated HSP values for 2-HPB provide a basis for predicting its miscibility. Table 2 lists the HSP for various common organic solvents and the calculated Hansen distance (Ra) relative to 2-HPB. A lower Ra value indicates higher predicted affinity.

Table 2: Predicted Solubility of 2-HPB in Common Organic Solvents Based on Hansen Distance (Ra)

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Ra (to 2-HPB) | Predicted Affinity |

|---|---|---|---|---|---|

| This compound (Predicted) | 15.77 | 4.84 | 11.62 | 0.0 | Reference |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 13.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 | Good |

| 1-Propanol | 16.0 | 6.8 | 17.4 | 6.2 | Very Good |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 5.2 | Very Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 4.6 | Excellent |

| Propylene Glycol | 16.8 | 9.4 | 23.3 | 12.5 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.7 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.5 | Excellent |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.1 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.3 | Moderate |

| Non-Polar Aromatic Solvents | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 11.6 | Moderate-Poor |

| Xylene | 17.8 | 1.0 | 3.1 | 10.9 | Moderate |

| Non-Polar Aliphatic Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.7 | Poor |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 13.7 | Poor |

Interpretation of Predicted Solubility

Based on the calculated Hansen distances, the solubility profile for 2-HPB can be summarized as follows:

-

Excellent Solubility Predicted: In solvents with a balanced HSP profile similar to 2-HPB, such as lower-chain alcohols (butanol, propanol), esters (ethyl acetate), and ethers (THF). These solvents effectively match the dispersion, polar, and hydrogen-bonding characteristics of 2-HPB.

-

Good Solubility Predicted: In slightly more polar ketones (acetone) and ethanol, where the hydrogen-bonding and polar interactions are strong, though not perfectly matched.

-

Moderate Solubility Predicted: In highly polar or strongly hydrogen-bonding solvents like methanol, DMSO, and propylene glycol, the mismatch in one or more parameters increases the Hansen distance. Similarly, in aromatic solvents like toluene and xylene, the lack of strong polar and hydrogen-bonding capabilities limits their effectiveness.

-

Poor Solubility Predicted: In non-polar aliphatic solvents like hexane and cyclohexane, which lack any significant polar or hydrogen-bonding character, the HSP distance is large, indicating very low miscibility.

This predicted profile aligns with the known amphiphilic nature of 2-HPB, suggesting it requires solvents capable of engaging in all three types of intermolecular interactions for optimal dissolution.

Gold-Standard Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable for initial screening, they must be validated by empirical data. The following section details a robust, self-validating protocol for determining the equilibrium solubility of 2-HPB.

The Equilibrium Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[6][8] It ensures that the solvent is fully saturated with the solute under controlled conditions.

Protocol Steps:

-

Preparation: Add an excess amount of solid 2-HPB to a series of glass vials, each containing a precisely known volume of the desired organic solvent. An excess is confirmed by the visible presence of undissolved solid.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended, with preliminary kinetic studies confirming that solubility does not increase with longer incubation times.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Dilution and Analysis: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the validated range of the analytical method. Proceed with quantification as described in Section 4.2.

Caption: UV-Vis Quantification and Calibration Workflow.

Self-Validating System: Analytical Method Validation

For the experimental data to be trustworthy, the analytical method itself must be validated. This ensures the protocol is a self-validating system, producing accurate and reliable results. Key parameters to validate according to ICH Q2(R1) guidelines include:

-

Specificity: Ensure that there is no interference from the solvent or any potential impurities at the chosen λmax.

-

Linearity: Confirm that the calibration curve is linear over the intended concentration range (R² > 0.995).

-

Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations (spike recovery).

-

Precision: Assess the repeatability (measurements by the same analyst on the same day) and intermediate precision (measurements on different days or by different analysts) of the results, typically expressed as percent relative standard deviation (%RSD).

-

Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

Conclusion

While published experimental data on the solubility of this compound remains scarce, a robust theoretical profile has been established in this guide. Through the application of the Hoftyzer-Van Krevelen group contribution method, the Hansen Solubility Parameters for 2-HPB were predicted to be δd=15.77, δp=4.84, and δh=11.62 MPa¹/² . This profile strongly suggests that 2-HPB is most soluble in organic solvents that possess a balanced combination of moderate polarity and hydrogen-bonding capability, such as lower-chain alcohols, esters, and THF. Conversely, it is predicted to have poor solubility in non-polar aliphatic and aromatic hydrocarbons.

For researchers and formulation scientists, these predictions provide a scientifically grounded starting point for solvent selection. However, to achieve the precision required for formulation development, these theoretical values must be confirmed experimentally. The detailed shake-flask and UV-Vis spectrophotometry protocols provided herein offer a clear, reliable, and validated pathway to determine the definitive solubility of this compound, enabling the optimization of its use in advanced pharmaceutical and cosmetic applications.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Wang, L., et al. (2020). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 12(11), 2639. Available at: [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Castillo, R. (2017). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to control lipid oxidation in food. (Master's thesis). Michigan State University. Available at: [Link]

- Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.

-

Yamamoto, H. (2017). Consideration of Hansen solubility parameters. Part 1. Journal of the Japan Society of Colour Material, 90(6), 206-213. Available at: [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Anbazhagan, S., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 438-439.

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

Sources

- 1. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. kinampark.com [kinampark.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. kinampark.com [kinampark.com]

- 8. SPHERES: Solubility Parameter Calculation - File Exchange - MATLAB Central [mathworks.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxypropyl Benzoate

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Hydroxypropyl benzoate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. It delves into the physicochemical properties, thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposed decomposition mechanisms, and the practical implications of its thermal behavior. The protocols and data presented herein are grounded in established scientific principles to ensure accuracy, trustworthiness, and repeatability.

Introduction

This compound is an organic compound belonging to the ester family, specifically a benzoate ester of propylene glycol. Its molecular structure, featuring both a hydroxyl group and an ester linkage, imparts specific chemical and physical properties that are of interest in various industrial applications, including as a plasticizer, a solvent, and a precursor in chemical synthesis. In the pharmaceutical industry, understanding the thermal stability of such molecules is paramount. Thermal degradation can impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and excipients, making a thorough thermal analysis a critical component of material characterization and formulation development.

This guide explores the thermal behavior of this compound, providing a foundational understanding for professionals who handle this compound at elevated temperatures during manufacturing, processing, or storage.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior. These properties influence its handling, storage, and analytical assessment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 37086-84-3 | [2] |

| Boiling Point | 295.2°C at 760 mmHg | [2] |

| Density | 1.138 g/cm³ | [2] |

| Flash Point | 125.1°C | [2] |

Core Principles of Thermal Analysis

To investigate thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is the definitive method for determining decomposition temperatures, quantifying mass loss, and studying the kinetics of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.[6][7]

The combination of these techniques provides a comprehensive thermal profile of a compound.

Experimental Investigation of Thermal Stability

This section outlines the methodologies for analyzing the thermal properties of this compound and presents the expected findings based on the behavior of analogous chemical structures.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the pattern of mass loss for this compound.

Self-Validating Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or aluminum TGA pan.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to ensure an inert atmosphere, thus preventing oxidative decomposition.[8]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[8] Causality Note: A 10°C/min heating rate is standard for screening studies, balancing resolution and analysis time.

-

-

Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated using the tangent method at the point of maximum rate of mass loss (from the derivative thermogravimetry, DTG, curve).

Expected Results: Based on the thermal behavior of similar hydroxypropyl esters and benzoic acid derivatives, the decomposition of this compound under an inert atmosphere is expected to occur in distinct stages.[9][10] A significant mass loss is anticipated to begin at temperatures above 200°C.[8] For comparison, the thermal destruction of benzoic acid itself occurs at much higher temperatures, between 530-762°C.[11] The hydroxypropyl group is typically less stable and will likely be the initial point of molecular fragmentation.[9]